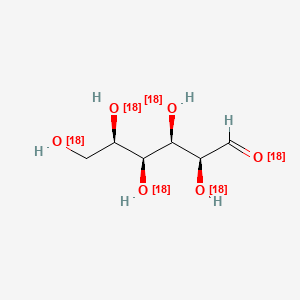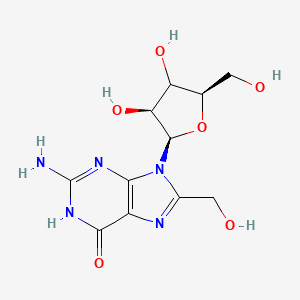
8-Hydroxymethyl guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxymethyl guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside component of RNA. This compound has garnered attention due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethyl guanosine typically involves the modification of guanosine. One common method includes the hydroxymethylation of guanosine under controlled conditions. This process can be carried out in aqueous solutions, avoiding the use of protecting groups and chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxymethyl guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxoguanosine, while substitution reactions can produce various substituted guanosine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Hydroxymethyl guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Studied for its role in modulating immune responses and antiviral activity.
Medicine: Potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 8-Hydroxymethyl guanosine involves its interaction with Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response. This pathway is crucial for its antiviral and immunostimulatory effects .
Vergleich Mit ähnlichen Verbindungen
Guanosine: The parent compound, known for its neuroprotective properties.
8-Oxoguanosine: An oxidized derivative used as a marker for oxidative stress.
2-Aminopurine: Another guanosine analog with distinct biological activities .
Uniqueness: 8-Hydroxymethyl guanosine stands out due to its specific activation of TLR7, which is not a common feature among all guanosine analogs. This unique property makes it particularly valuable in immunological research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H15N5O6 |
|---|---|
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1 |
InChI-Schlüssel |
PQGSVCVISXGQOL-RBMDGXLWSA-N |
Isomerische SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


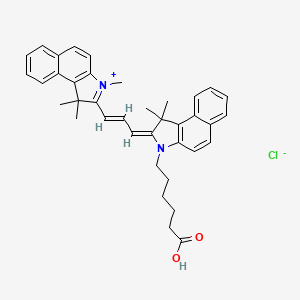
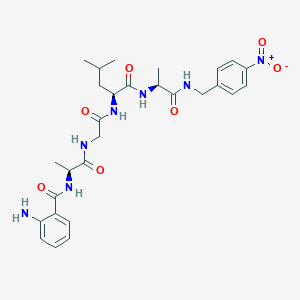
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
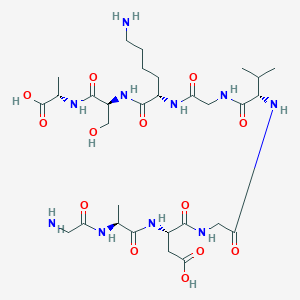

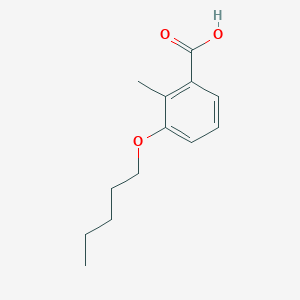
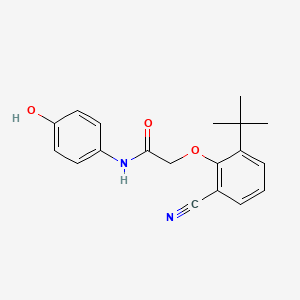


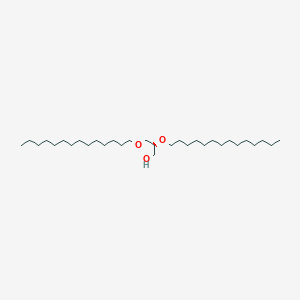
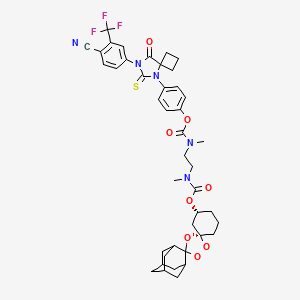
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
